N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide
Description
Properties
Molecular Formula |
C22H20N4O5S2 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[6-(2-methoxyphenyl)-2-methylsulfanyl-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C22H20N4O5S2/c1-30-15-10-6-4-8-13(15)23-17(27)12-25-19-18(33-21(24-19)32-3)20(28)26(22(25)29)14-9-5-7-11-16(14)31-2/h4-11H,12H2,1-3H3,(H,23,27) |
InChI Key |
GTPRFTOJFSSDBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4OC)SC(=N3)SC |
Origin of Product |
United States |
Preparation Methods
Cross-Coupling Strategies
The thienyl group is introduced at the 2-position of isonicotinic acid via metal-catalyzed cross-coupling. Common methods include:
Suzuki-Miyaura Coupling
Direct C-H Activation
Alternative Routes
-
Nucleophilic Aromatic Substitution : Limited by electron-deficient pyridine systems.
-
Cyclization Approaches : Less feasible due to regioselectivity challenges.
Amide Bond Formation
Acid Chloride Method
Coupling Reagent-Assisted Synthesis
Comparative Data Table: Amidation Methods
| Method | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acid Chloride | SOCl₂ | DCM | 14 | 78–82 |
| T3P | Propylphosphonic | DMF | 6 | 90–93 |
| EDCl/HOBt | EDCl, HOBt | DMF | 8 | 85–88 |
Optimization and Challenges
Solubility Issues
Regioselectivity in Coupling
Purification
-
Column Chromatography : Silica gel, hexane/EtOAc (3:1 → 1:1).
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=5.0 Hz, 1H, pyridine-H), 7.89 (dd, J=5.0, 1.5 Hz, 1H, thienyl-H), 7.45–7.38 (m, 2H, aromatic), 6.92 (s, 2H, dimethylphenyl-H), 2.32 (s, 6H, CH₃).
-
HRMS : [M+H]⁺ calcd. for C₁₈H₁₇N₂O₂S: 333.1006; found: 333.1009.
Scalability and Industrial Relevance
-
Cost Efficiency : T3P reduces reaction steps but is costlier than EDCl.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-[6-(2-methoxyphenyl)-2-(methylsulfanyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups in the thiazolopyrimidine core can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study enzyme interactions.
Medicine: Its unique structure suggests potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[6-(2-methoxyphenyl)-2-(methylsulfanyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating their function. The methoxyphenyl and methylsulfanyl groups could play a role in binding to the active site of enzymes, while the thiazolopyrimidine core could interact with other molecular targets.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
The position and electronic nature of substituents on the phenyl ring significantly influence biological activity. Key comparisons include:
N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide
- Activity : Exhibits strong PET inhibition (IC50 ~10 µM) in spinach chloroplasts, comparable to fluoro-substituted analogs like N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide .
- Mechanism : The electron-donating methyl groups enhance lipophilicity, facilitating membrane penetration, while the 3-hydroxynaphthalene core interacts with photosystem II (PSII) .
N-(3,5-Dichlorophenyl)-2,2,2-Trichloro-Acetamide
- Activity : Demonstrates altered crystal packing due to strong electron-withdrawing chloro substituents, which may reduce bioavailability compared to dimethylphenyl analogs .
N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide (Oxadixyl)
- Application : A fungicide with a dimethylphenyl group but distinct functional moieties (oxazolidinyl), highlighting how peripheral modifications dictate target specificity .
Structural and Physicochemical Comparisons
*Estimated via analogous compounds.
Role of Substituent Electronic Properties
- Electron-Donating Groups (e.g., CH3) : Enhance lipophilicity and membrane permeability, critical for herbicides targeting chloroplasts .
- Electron-Withdrawing Groups (e.g., Cl, F) : Increase electrophilicity but may reduce solubility, as seen in dichlorophenyl trichloro-acetamides .
Agrochemical Relevance
The 3,5-dimethylphenyl moiety is prevalent in herbicides and fungicides (e.g., triaziflam, oxadixyl) .
Biological Activity
N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide is a synthetic compound belonging to the class of isonicotinamides. Its unique structural features, including a thienyl group and a dimethylphenyl moiety, make it a subject of interest for various biological activities, particularly in the realm of medicinal chemistry and drug development.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 273.36 g/mol
The presence of the isonicotinamide backbone allows for typical amide reactions, while the thienyl group may facilitate electrophilic aromatic substitution reactions. This reactivity can lead to derivatives with potentially enhanced biological activity.
This compound exhibits significant biological activity, particularly as an anticancer agent. Research indicates that it may inhibit specific enzymes involved in cancer progression, suggesting a mechanism that could be exploited in drug development. The compound interacts with various biological targets, including receptors and enzymes associated with cancer metabolism, leading to effects such as:
- Inhibition of Tumor Growth : The compound has shown effectiveness against various cancer cell lines.
- Induction of Apoptosis : It may trigger programmed cell death in cancer cells through its interactions with molecular targets.
Case Studies and Experimental Data
- Anticancer Activity :
- A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer models. The IC values varied depending on the cell line but indicated potent activity.
- Enzyme Inhibition :
- The compound has been identified as an inhibitor of certain enzymes involved in cancer metabolism, such as xanthine oxidase and others related to inflammatory pathways. This inhibition can lead to reduced tumor proliferation and enhanced therapeutic efficacy.
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(4-methylphenyl)-2-(2-thienyl)isonicotinamide | Thienyl group with a methyl-substituted phenyl | Potentially different biological activity |
| N-(3-chlorophenyl)-2-(4-pyridyl)isonicotinamide | Pyridyl group instead of thienyl | Enhanced solubility properties |
| N-(4-fluorophenyl)-2-(5-furanyl)isonicotinamide | Furan ring instead of thienyl | Possible neuroprotective effects |
Applications in Medicinal Chemistry
This compound has potential applications in:
- Drug Discovery : Its unique structure allows it to interact with biological targets in novel ways, making it a candidate for further development as an anticancer drug or part of combination therapies.
- Therapeutic Development : Ongoing research aims to explore its efficacy in treating resistant cancer types and other diseases mediated by similar pathways.
Q & A
Basic: What are the recommended synthetic routes for N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide, and what critical parameters influence yield and purity?
Answer:
The synthesis typically involves coupling 3,5-dimethylaniline with a pre-functionalized isonicotinoyl intermediate. A common approach is the reaction of 3,5-dimethylphenylamine with 2-(3-thienyl)isonicotinoyl chloride under anhydrous conditions. Critical parameters include:
- Temperature control : Maintaining 0–5°C during acylation to prevent side reactions.
- Solvent choice : Use of polar aprotic solvents (e.g., DCM or THF) to enhance reactivity.
- Catalysts : Triethylamine or DMAP to neutralize HCl byproducts and accelerate the reaction.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product.
Reaction progress should be monitored via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Signals at δ 2.25 ppm (singlet, 6H for dimethyl groups), δ 6.8–7.5 ppm (multiplet for thienyl and aromatic protons).
- ¹³C NMR : Peaks at ~155 ppm (amide carbonyl) and ~125–140 ppm (aromatic carbons).
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular formula (C₁₈H₁₇N₂OS, calculated m/z 321.11).
- FT-IR : Stretching at ~1650 cm⁻¹ (C=O amide) and ~3100 cm⁻¹ (C-H aromatic/thienyl).
These features collectively confirm the structure .
Basic: What are the primary physicochemical properties of this compound, and how do they impact experimental handling?
Answer:
Key properties (predicted or experimentally observed):
Advanced: How can researchers optimize reaction conditions to minimize side products during synthesis?
Answer:
- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., unreacted aniline or hydrolyzed acyl chloride).
- Temperature modulation : Graduient heating (0°C → room temperature) reduces thienyl group decomposition.
- Stoichiometry : Use 1.2 equivalents of acyl chloride to ensure complete amine consumption.
- Inert atmosphere : Nitrogen/argon prevents oxidation of the thienyl moiety.
Post-synthetic purification via preparative HPLC (C18 column, acetonitrile/water) further enhances purity .
Advanced: What strategies are employed to elucidate the mechanism of action when biological activity is observed?
Answer:
- Target fishing : Use affinity chromatography with immobilized compound to pull down binding proteins.
- Kinetic assays : Measure enzyme inhibition (e.g., IC50 for kinases) using fluorescence-based substrates.
- Molecular docking : Predict binding modes with targets like PI3K or MAPK using software (AutoDock Vina).
- Metabolic profiling : LC-MS/MS to identify metabolites in hepatocyte models, assessing stability.
Contradictions in activity data (e.g., cell-specific IC50 variations) may arise from off-target effects, requiring orthogonal assays (e.g., CRISPR knockouts) .
Advanced: How do structural modifications at the thienyl or dimethylphenyl groups affect biological activity and selectivity?
Answer:
- Thienyl modifications :
- Substituents at the 3-position (e.g., halogens) enhance metabolic stability but may reduce solubility.
- Replacing thienyl with furan decreases π-π stacking with hydrophobic pockets.
- Dimethylphenyl modifications :
- Bulkier groups (e.g., tert-butyl) improve target affinity but increase molecular weight.
- Electron-withdrawing groups (e.g., -NO₂) alter electronic density, affecting binding kinetics.
Structure-activity relationship (SAR) studies require parallel synthesis of analogs and comparative bioassays .
Advanced: What computational methods are used to predict binding affinities or metabolic pathways for this compound?
Answer:
- Molecular Dynamics (MD) Simulations : Assess stability of compound-target complexes (e.g., 100 ns trajectories in GROMACS).
- ADMET Prediction : Tools like SwissADME estimate intestinal absorption, CYP450 inhibition, and BBB penetration.
- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to optimize hydrogen-bonding interactions.
- Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict toxicity or efficacy.
Results should be validated with experimental data (e.g., microsomal stability assays) .
Advanced: How to resolve contradictions in biological assay data, such as varying IC50 values across studies?
Answer:
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HepG2) and incubation times.
- Control for compound degradation : Pre-test stability in assay buffers via LC-MS.
- Dose-response curves : Ensure ≥8 data points and nonlinear regression (e.g., GraphPad Prism).
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50 = -logIC50).
Discrepancies may arise from assay conditions (e.g., serum content), requiring rigorous protocol harmonization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
